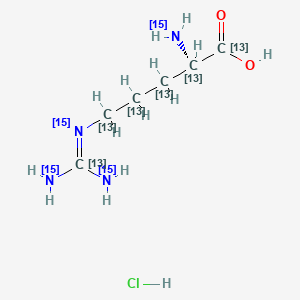
卡比多巴乙酯
描述
Carbidopa Ethyl Ester, chemically known as Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate hydrochloride, is a derivative of Carbidopa. Carbidopa is a well-known decarboxylase inhibitor used primarily in the treatment of Parkinson’s disease. Carbidopa Ethyl Ester serves as an intermediate in the synthesis of Carbidopa and is used in various research and industrial applications .
科学研究应用
Carbidopa Ethyl Ester is widely used in scientific research due to its role as an intermediate in the synthesis of Carbidopa. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of Carbidopa and related compounds for pharmaceutical applications .
作用机制
Target of Action
Carbidopa Ethyl Ester primarily targets the enzyme Aromatic Amino Acid Decarboxylase (DDC) . DDC is crucial in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, Carbidopa Ethyl Ester prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier .
Mode of Action
Carbidopa Ethyl Ester, like Carbidopa, acts as a peripheral DDC inhibitor . This property is significant as it allows a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect, instead of being peripherally metabolized into substances unable to cross said barrier .
Biochemical Pathways
Carbidopa Ethyl Ester affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, it prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa to cross the blood-brain barrier and be converted to dopamine within the brain .
Pharmacokinetics
Carbidopa, a closely related compound, is characterized by several factors: erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier . In patients with response fluctuations to levodopa, the concentration-effect curve becomes steeper and shifts to the right compared with patients with stable response .
Result of Action
The primary result of Carbidopa Ethyl Ester’s action is the increased availability of levodopa in the brain, leading to an increase in dopamine concentration . This can alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson’s disease . Additionally, Carbidopa has been shown to inhibit T cell activation, suggesting potential therapeutic use in suppression of T cell mediated pathologies .
Action Environment
The action environment of Carbidopa Ethyl Ester is primarily the peripheral body systems outside the blood-brain barrier, where it inhibits DDC It’s worth noting that the synthesis process of carbidopa avoids the use of reagents such as sodium cyanate which have great harm to the environment .
生化分析
Biochemical Properties
Carbidopa Ethyl Ester interacts with the enzyme AADC, inhibiting its activity . This inhibition prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .
Cellular Effects
Carbidopa Ethyl Ester, similar to Carbidopa, may have significant effects on various types of cells. For instance, Carbidopa has been shown to strongly inhibit T cell activation both in vitro and in vivo . This suggests that Carbidopa Ethyl Ester might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Carbidopa Ethyl Ester’s mechanism of action is likely similar to that of Carbidopa. Carbidopa inhibits AADC, which in turn inhibits the peripheral metabolism of levodopa . This allows more levodopa, a dopamine precursor, to reach the brain where it is converted into dopamine .
Dosage Effects in Animal Models
Studies on Carbidopa have shown that it mitigates experimental autoimmune encephalitis and collagen-induced arthritis in animal models .
Metabolic Pathways
Carbidopa Ethyl Ester is involved in the metabolic pathway of levodopa, acting as an inhibitor of AADC . This prevents the conversion of levodopa to dopamine outside the central nervous system, reducing the unwanted side effects of levodopa on organs located outside of the central nervous system .
Transport and Distribution
Carbidopa Ethyl Ester, like Carbidopa, is widely distributed in tissues, except in the brain . After one hour, Carbidopa is found mainly in the kidney, lungs, small intestine, and liver .
Subcellular Localization
Studies on Carbidopa have shown that treatment of ER-positive cells with Carbidopa promoted nuclear localization of AhR .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbidopa Ethyl Ester typically involves the esterification of Carbidopa. One common method includes the reaction of Carbidopa with ethanol in the presence of an acid catalyst to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of Carbidopa Ethyl Ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Types of Reactions:
Oxidation: Carbidopa Ethyl Ester can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazine derivatives
相似化合物的比较
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.
Levodopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Benserazide: Another decarboxylase inhibitor used in combination with levodopa
Uniqueness: Carbidopa Ethyl Ester is unique due to its role as an intermediate in the synthesis of Carbidopa. Its ester form allows for easier manipulation in synthetic processes, making it valuable in both research and industrial applications. Unlike Carbidopa, which is directly used in therapy, Carbidopa Ethyl Ester is primarily used for its synthetic utility .
属性
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOMTNVXXPNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620938 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91908-71-3 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)





![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)




